molecular formula C15H13N3OS B11333005 N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11333005
M. Wt: 283.4 g/mol
InChI Key: IBXVMTWLXMIWLE-UHFFFAOYSA-N
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Description

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide is a heterocyclic compound that contains a thiophene ring, a pyrazole ring, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the pyrazole intermediate.

    Formation of the Benzamide Group: The final step involves the reaction of the thiophene-pyrazole intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Agriculture: It is explored for its fungicidal and insecticidal properties.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in inflammation, cancer cell proliferation, or microbial growth.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)nicotinamide: Similar structure with a nicotinamide group instead of a pyrazole ring.

    2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide: Contains an oxadiazole ring instead of a pyrazole ring.

Uniqueness

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide is unique due to its specific combination of a thiophene ring, a pyrazole ring, and a benzamide group, which imparts distinct chemical and biological properties.

This compound’s unique structure allows it to interact with a variety of molecular targets, making it a versatile candidate for research in multiple fields.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C15H13N3OS/c19-15(12-5-2-1-3-6-12)17-14-8-9-16-18(14)11-13-7-4-10-20-13/h1-10H,11H2,(H,17,19)

InChI Key

IBXVMTWLXMIWLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

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